1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine
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Overview
Description
1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine involves several steps. One common method is the reductive amination of piperidine derivatives. The starting material, piperidine, undergoes a series of reactions including hydrogenation, cyclization, and amination to form the desired compound . Industrial production methods often utilize continuous-flow processes to enhance reaction rates and product purity. For example, a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can be used to achieve high yields and purity .
Chemical Reactions Analysis
1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the production of various pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-Methyl-N-(2-(tetrahydrofuran-2-yl)ethyl)piperidin-4-amine can be compared with other similar compounds, such as:
N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
4-Piperidinemethanol: This compound has a similar piperidine core but different functional groups, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and their effects on its chemical and biological behavior.
Properties
Molecular Formula |
C12H24N2O |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-methyl-N-[2-(oxolan-2-yl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C12H24N2O/c1-14-8-5-11(6-9-14)13-7-4-12-3-2-10-15-12/h11-13H,2-10H2,1H3 |
InChI Key |
KSMXJGHMWLVYNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCCC2CCCO2 |
Origin of Product |
United States |
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